molecular formula C18H21NO5 B203569 4-Hydroxycephalotaxine CAS No. 84567-08-8

4-Hydroxycephalotaxine

Cat. No.: B203569
CAS No.: 84567-08-8
M. Wt: 331.4 g/mol
InChI Key: MVSKPPYUIBULOR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Hydroxycephalotaxine is similar in appearance and structure to other cephalotaxines It plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that it has a variety of biological activities and is widely used in the field of medicine . It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycephalotaxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Hydroxycephalotaxine is part of a family of compounds with similar structures and properties. Some of the similar compounds include:

Uniqueness: this compound stands out due to its specific hydroxyl functional group, which allows for unique chemical modifications and derivatizations. This functional group also contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

4-Hydroxycephalotaxine (CET) is a significant alkaloid derived from the Cephalotaxus genus, known for its diverse biological activities, particularly in oncology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetracyclic structure, which is integral to its biological activity. The compound's structure allows it to interact effectively with cellular components, particularly the ribosomal machinery involved in protein synthesis. This interaction is crucial for its antitumor effects.

The primary mechanism through which this compound exerts its biological effects is by inhibiting protein synthesis . It achieves this by binding to the ribosome, disrupting normal translational processes. This inhibition results in reduced cell proliferation, particularly in cancerous cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Demonstrated significant activity against various leukemia cell lines and solid tumors.
  • Inhibition of Protein Synthesis : Directly impacts the ribosomal function, leading to decreased cell viability in malignant cells.
  • Potential for Drug Resistance Overcoming : Shows promise in treating cancers that have developed resistance to other therapies, such as tyrosine kinase inhibitors.

Antileukemic Activity

Research has highlighted the efficacy of this compound in treating leukemia. A study indicated that this compound exhibits potent antileukemic properties comparable to homoharringtonine (HHT), another alkaloid from the Cephalotaxus genus. The activity was evaluated using various leukemia models, demonstrating significant reductions in tumor burden and improved survival rates in treated subjects .

Case Studies

  • Case Study on Chronic Myeloid Leukemia (CML) :
    • Objective : Evaluate the efficacy of this compound in CML patients resistant to standard therapies.
    • Findings : Patients exhibited improved responses with notable decreases in leukemic blasts post-treatment, suggesting a viable alternative for resistant cases.
  • In Vivo Studies :
    • Model : L1210 and P388 leukemia models were utilized to assess the antitumor effects.
    • Results : Administration of this compound resulted in significant tumor regression at dosages as low as 1 mg/kg, indicating high potency .

Data Table: Comparative Biological Activities of Cephalotaxus Alkaloids

Alkaloid NameSource PlantPrimary ActivityMechanism of Action
This compoundCephalotaxus fortuneiAntileukemicRibosomal protein synthesis inhibition
Homoharringtonine (HHT)Cephalotaxus drupaceaAntileukemicRibosomal protein synthesis inhibition
CephalotaxineCephalotaxus harringtoniaAntitumorRibosomal protein synthesis inhibition

Properties

IUPAC Name

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-22-15-9-17-4-2-5-19(17)6-3-11-7-13-14(24-10-23-13)8-12(11)18(17,21)16(15)20/h7-9,16,20-21H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSKPPYUIBULOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3(C1O)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701004850
Record name 4-Hydroxycephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84567-08-8
Record name Cephalotaxine, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084567088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxycephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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